N'-(cyclohexylideneamino)-N-prop-2-enylpropanediamide
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Overview
Description
N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide is an organic compound that features a cyclohexylideneamino group attached to a prop-2-enylpropanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide typically involves the reaction of cyclohexylamine with a suitable aldehyde or ketone to form the cyclohexylideneamino group. This intermediate is then reacted with prop-2-enylpropanediamide under controlled conditions to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylideneamino)-N-methylpropanediamide
- N-(cyclohexylideneamino)-N-ethylpropanediamide
- N-(cyclohexylideneamino)-N-propylpropanediamide
Uniqueness
N’-(cyclohexylideneamino)-N-prop-2-enylpropanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(cyclohexylideneamino)-N-prop-2-enylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-8-13-11(16)9-12(17)15-14-10-6-4-3-5-7-10/h2H,1,3-9H2,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSTBQZSOKNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC(=O)NN=C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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